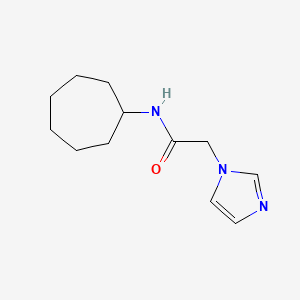

N-cycloheptyl-2-imidazol-1-ylacetamide

CAS No.:

Cat. No.: VC12994126

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3O |

|---|---|

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | N-cycloheptyl-2-imidazol-1-ylacetamide |

| Standard InChI | InChI=1S/C12H19N3O/c16-12(9-15-8-7-13-10-15)14-11-5-3-1-2-4-6-11/h7-8,10-11H,1-6,9H2,(H,14,16) |

| Standard InChI Key | HCQOMBXNKVVWNT-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)NC(=O)CN2C=CN=C2 |

| Canonical SMILES | C1CCCC(CC1)NC(=O)CN2C=CN=C2 |

Introduction

Chemical Structure and Molecular Characteristics

N-Cycloheptyl-2-imidazol-1-ylacetamide (molecular formula: ) features a central imidazole ring substituted at the 1-position with an acetamide group, which is further functionalized with a cycloheptyl moiety (Fig. 1). The cycloheptyl group introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller cycloalkyl substituents, such as cyclohexyl or cyclopentyl groups .

Table 1: Estimated Physicochemical Properties of N-Cycloheptyl-2-imidazol-1-ylacetamide

The compound’s logP value suggests moderate lipophilicity, comparable to cyclohexyl-containing imidazole acetamides . This property likely enhances membrane permeability, a critical factor in drug design . The polar surface area, influenced by the acetamide and imidazole groups, indicates potential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) .

Synthetic Routes and Optimization Strategies

Core Synthesis Methodology

The synthesis of N-cycloheptyl-2-imidazol-1-ylacetamide can be extrapolated from established protocols for analogous compounds . A two-step approach is hypothesized:

-

Formation of Imidazole Ester Intermediate:

Imidazole reacts with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to yield ethyl 2-imidazol-1-ylacetate. This step mirrors the synthesis of imidazole esters described in studies of antimicrobial agents . -

Aminolysis with Cycloheptylamine:

The ester intermediate undergoes nucleophilic acyl substitution with cycloheptylamine, facilitated by heating in ethanol or methanol . The reaction typically proceeds at 70–80°C for 1–2 hours, yielding the target acetamide after recrystallization .

Representative Reaction Scheme:

Yield Optimization and Purification

Studies on similar compounds report yields of 60–75% for the aminolysis step . Recrystallization from ethanol or ethyl acetate is recommended to achieve >95% purity . Analytical characterization via -NMR and FT-IR would confirm the structure, with expected signals such as:

-

-NMR (CDCl): δ 1.40–1.70 (m, 12H, cycloheptyl), 3.45 (t, 1H, NH), 4.20 (s, 2H, CH), 7.15 (s, 1H, imidazole), 7.45 (s, 1H, imidazole) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

N-Cycloheptyl-2-imidazol-1-ylacetamide is expected to exhibit limited aqueous solubility (<1 mg/mL at 25°C) due to its lipophilic cycloheptyl group . Stability studies of analogous compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume